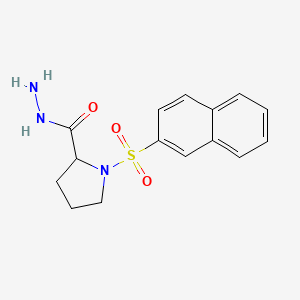
1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide is a chemical compound with the CAS Number: 1009484-73-4 . It has a molecular weight of 319.38 .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H17N3O3S/c16-17-15(19)14-6-3-9-18(14)22(20,21)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9,16H2,(H,17,19) . This suggests that the compound has a complex structure involving a pyrrolidine ring, a naphthyl group, a sulfonyl group, and a carbohydrazide group . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 319.38 . The compound should be stored at a temperature between 28 C .科学的研究の応用
1-(2-1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazideonyl)pyrrolidine-2-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, it has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 1-(2-1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazideonyl)pyrrolidine-2-carbohydrazide involves the inhibition of various enzymes such as carbonic anhydrase and sulfonamide. This compound has also been reported to inhibit the activity of histone deacetylase, which plays a crucial role in gene expression and regulation.
Biochemical and Physiological Effects:
1-(2-1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazideonyl)pyrrolidine-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. This compound has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 1-(2-1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazideonyl)pyrrolidine-2-carbohydrazide in lab experiments is its high potency and specificity. This compound has been shown to exhibit significant effects at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and dosing.
将来の方向性
Future research on 1-(2-1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazideonyl)pyrrolidine-2-carbohydrazide could focus on its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In addition, further studies could investigate the mechanism of action of this compound, as well as its potential side effects and toxicity. Finally, future research could explore the development of novel derivatives of this compound with improved potency and specificity.
合成法
The synthesis of 1-(2-1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazideonyl)pyrrolidine-2-carbohydrazide involves the reaction of 2-naphthylsulfonyl chloride with pyrrolidine-2-carbohydrazide in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid.
特性
IUPAC Name |
1-naphthalen-2-ylsulfonylpyrrolidine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c16-17-15(19)14-6-3-9-18(14)22(20,21)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGUKXNIQSPGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

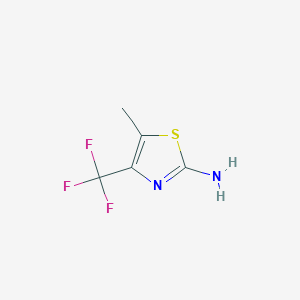
![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)
![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2790996.png)
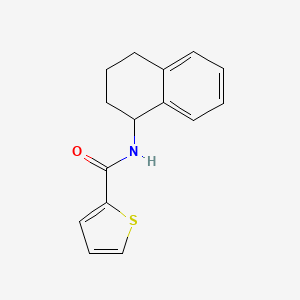
![N-[2-(1-Oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2790999.png)
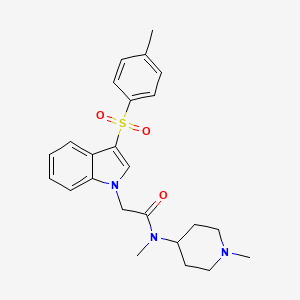
![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791001.png)
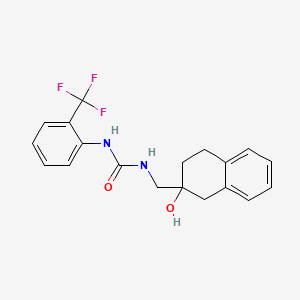

![7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2791005.png)
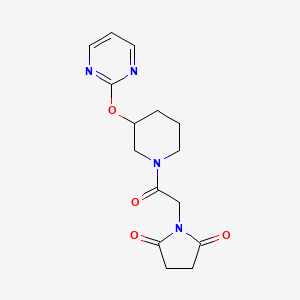
![N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2791009.png)
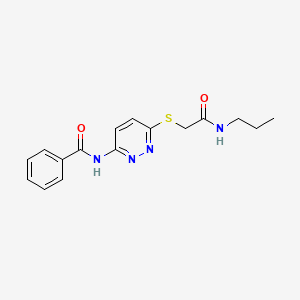
![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2791011.png)